molecular formula C9H11NO4S B12609775 Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester CAS No. 646053-45-4

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester

Cat. No.: B12609775
CAS No.: 646053-45-4
M. Wt: 229.26 g/mol
InChI Key: PZVIYPMMCGWNEW-UHFFFAOYSA-N
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Description

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester is a chemical compound characterized by its unique structure, which includes a phenoxysulfonyl group attached to an ethanimidic acid backbone. This compound is known for its diverse applications in various fields of scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester typically involves the reaction of ethanimidic acid with phenoxysulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows: [ \text{Ethanimidic acid} + \text{Phenoxysulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted ethanimidic acid derivatives.

Scientific Research Applications

Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester involves its interaction with specific molecular targets. The phenoxysulfonyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethanimidic acid, N-[(phenylsulfonyl)oxy]-, ethyl ester
  • Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester

Comparison: Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester is unique due to its specific ester group, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for distinct applications in research and industry.

Properties

CAS No.

646053-45-4

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

methyl 2-phenoxysulfonylethanimidate

InChI

InChI=1S/C9H11NO4S/c1-13-9(10)7-15(11,12)14-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3

InChI Key

PZVIYPMMCGWNEW-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CS(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

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